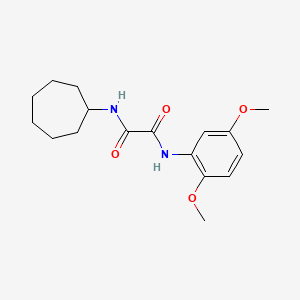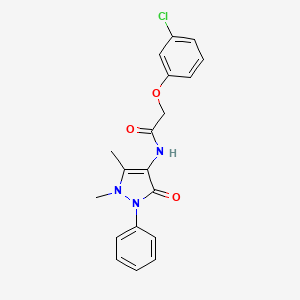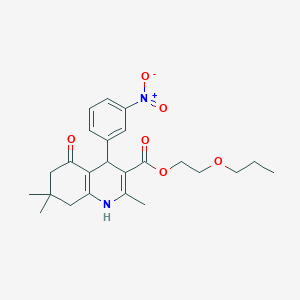
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (abbreviated as TBB) is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB belongs to the family of pyrimidinetriones and is known for its unique chemical properties, which make it an ideal candidate for several research studies.
Wirkmechanismus
The mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of RNA polymerase II, which is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-kB) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility, which can limit its application in biological studies. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also known to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for cancer treatment and the synthesis of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based materials for various applications. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery, and further research in this area is needed. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based nanoparticles also hold promise for various applications, including biomedical imaging and drug delivery. Further studies are also needed to elucidate the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications in various fields. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in medicinal chemistry, materials science, and nanotechnology. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility and cytotoxicity at high concentrations. Further research is needed to fully understand the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields.
Synthesemethoden
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, and the most commonly used method involves the reaction of 4-tert-butylbenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The reaction yields 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a yellow crystalline solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery. In nanotechnology, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of gold nanoparticles, which have been shown to exhibit enhanced stability and catalytic activity.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)12-8-6-11(7-9-12)10-13-14(20)18(4)16(22)19(5)15(13)21/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXJCYKCHHMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)
![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)